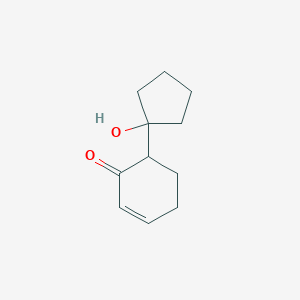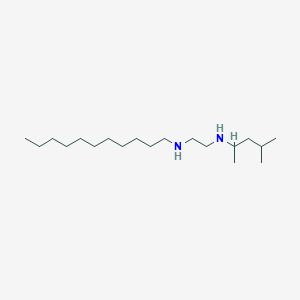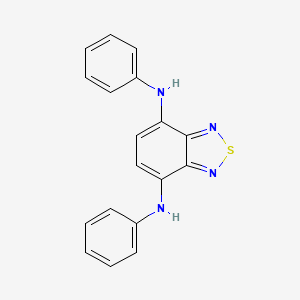
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate is a chemical compound that features a sulfonyl chloride group attached to a chloropropane chain, which is further linked to an L-aspartate moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate typically involves the reaction of 3-chloropropanesulfonyl chloride with L-aspartate. The reaction is carried out under controlled conditions to ensure the proper formation of the desired product. The general steps include:
Preparation of 3-chloropropanesulfonyl chloride: This is achieved by reacting 3-chloropropanol with thionyl chloride.
Reaction with L-aspartate: The 3-chloropropanesulfonyl chloride is then reacted with L-aspartate in the presence of a base such as triethylamine to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines or alcohols.
Hydrolysis: The compound can undergo hydrolysis in the presence of water, leading to the formation of sulfonic acid derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles used in substitution reactions.
Bases: Triethylamine and pyridine are commonly used bases to facilitate reactions.
Solvents: Dichloromethane, ethyl acetate, and hexane are typical solvents used in these reactions.
Major Products
The major products formed from these reactions include various sulfonamide and sulfonate derivatives, depending on the specific nucleophile used.
Wissenschaftliche Forschungsanwendungen
Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases involving enzyme dysregulation.
Industry: It is used in the production of various chemical products, including dyes and agrochemicals.
Wirkmechanismus
The mechanism of action of Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate involves its interaction with specific molecular targets, such as enzymes. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to enzyme inhibition or modification. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme functions and developing enzyme inhibitors.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- **Sulfonate
3-Chloropropanesulfonyl chloride: A precursor in the synthesis of Diethyl N-(3-chloropropane-1-sulfonyl)-L-aspartate.
Sulfonamide derivatives: Compounds with similar sulfonyl chloride groups but different substituents.
Eigenschaften
CAS-Nummer |
824429-41-6 |
|---|---|
Molekularformel |
C11H20ClNO6S |
Molekulargewicht |
329.80 g/mol |
IUPAC-Name |
diethyl (2S)-2-(3-chloropropylsulfonylamino)butanedioate |
InChI |
InChI=1S/C11H20ClNO6S/c1-3-18-10(14)8-9(11(15)19-4-2)13-20(16,17)7-5-6-12/h9,13H,3-8H2,1-2H3/t9-/m0/s1 |
InChI-Schlüssel |
RPVHEBRHLVBFFE-VIFPVBQESA-N |
Isomerische SMILES |
CCOC(=O)C[C@@H](C(=O)OCC)NS(=O)(=O)CCCCl |
Kanonische SMILES |
CCOC(=O)CC(C(=O)OCC)NS(=O)(=O)CCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[2-[(4-chlorophenyl)methyl]-1,3-benzoxazol-5-yl]-2-phenylacetamide](/img/structure/B14228596.png)

![Acetamide, N-[(4-formylphenyl)sulfonyl]-](/img/structure/B14228615.png)
![(4S)-4-(1,4-Dioxaspiro[4.5]decan-2-yl)cyclopent-2-en-1-ol](/img/structure/B14228627.png)
![1,2,3-Trimethoxy-5-[3-(methylsulfanyl)propoxy]benzene](/img/structure/B14228628.png)
![N,N'-(Ethane-1,2-diyl)bis[3,5-bis(3-aminopropoxy)benzamide]](/img/structure/B14228637.png)
![Glycine, N-[1-(4-methoxyphenyl)-2-[[(4-methylphenyl)methyl]thio]ethyl]-](/img/structure/B14228649.png)
![4-[5-(Furan-2-yl)-1H-1,2,4-triazol-3-yl]-1-octyl-1H-pyrazol-5-amine](/img/structure/B14228654.png)


![2-Phenyl-5,6-dihydro-2H-[1,3,2]dithiastibolo[4,5-b][1,4]dithiine](/img/structure/B14228671.png)

![3,3-Diethyl-5-[2-(piperidin-1-yl)ethyl]oxolan-2-one](/img/structure/B14228680.png)
